An In-depth Technical Guide to Butylated Hydroxytoluene-d21
An In-depth Technical Guide to Butylated Hydroxytoluene-d21
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Butylated Hydroxytoluene-d21 (BHT-d21), a deuterated isotopologue of the widely used antioxidant, Butylated Hydroxytoluene (BHT). This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their experimental workflows. Herein, we detail the physicochemical properties, synthesis, and applications of BHT-d21, with a particular focus on its role as an internal standard in quantitative mass spectrometry and as a tool for studying ferroptosis.
Core Concepts and Physicochemical Properties
Butylated Hydroxytoluene-d21 is a synthetic derivative of BHT where 21 hydrogen atoms have been replaced with deuterium (B1214612). This isotopic substitution renders the molecule heavier than its non-deuterated counterpart, a property that is leveraged in mass spectrometry-based quantification. The carbon-deuterium bond is also stronger than the carbon-hydrogen bond, which can impart a kinetic isotope effect, potentially slowing down metabolic processes involving C-H bond cleavage. However, for its application as an internal standard, the key feature is its mass difference and chemical similarity to the analyte.
Quantitative Data Summary
The following table summarizes the key quantitative data for Butylated Hydroxytoluene-d21.
| Property | Value | Reference |
| Chemical Name | 2,6-Di(tert-butyl-d9)-4-methyl(phenol-3,5,O-d3) | [1] |
| Synonyms | BHT-d21, Butylated hydroxytoluene-d21 | [1][2] |
| CAS Number | 64502-99-4 | [2] |
| Molecular Formula | C₁₅H₃D₂₁O | [1] |
| Molecular Weight | 241.48 g/mol | [1] |
| Melting Point | 69-71 °C (lit.) | [1] |
| Boiling Point | 265 °C (lit.) | [3] |
| Isotopic Purity | ≥98 atom % D | [4] |
| Appearance | White to off-white solid | [5] |
| Solubility | Soluble in methanol, ethanol, acetone, benzene | [3] |
| InChI Key | NLZUEZXRPGMBCV-UHFFFAOYSA-N (non-deuterated) | [6] |
Synthesis of Butylated Hydroxytoluene-d21
While a specific, detailed protocol for the commercial synthesis of Butylated Hydroxytoluene-d21 is proprietary, the general principles of its synthesis can be inferred from established methods for deuterating phenolic compounds. The industrial synthesis of BHT involves the reaction of p-cresol (B1678582) with isobutylene, catalyzed by sulfuric acid.[6] The deuteration to produce BHT-d21 would likely involve the use of deuterated starting materials or a subsequent hydrogen-deuterium exchange reaction.
A plausible synthetic approach involves the acid-catalyzed hydrogen-deuterium exchange of BHT. In this method, BHT is treated with a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄), in the presence of deuterium oxide (D₂O). The acidic conditions facilitate the electrophilic substitution of hydrogen atoms on the aromatic ring and the aliphatic groups with deuterium atoms.
Experimental Protocols
Butylated Hydroxytoluene-d21 is primarily used as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), for the determination of BHT and its metabolites in various biological matrices.
General Workflow for Use as an Internal Standard
The use of a stable isotope-labeled internal standard like BHT-d21 is the gold standard for quantitative mass spectrometry as it corrects for variations in sample preparation, extraction efficiency, and instrument response.
Detailed Protocol for BHT Quantification in Human Urine using LC-MS/MS
This protocol is adapted from a published method for the analysis of BHT and its metabolites in human urine.
1. Sample Preparation:
-
To a 2 mL urine sample in a glass tube, add 40 ng of BHT-d21 as an internal standard.
-
Add 300 µL of 1 M ammonium (B1175870) acetate (B1210297) buffer containing β-glucuronidase to deconjugate glucuronidated metabolites.
-
Incubate the mixture at 37°C for 12 hours.
-
Perform a liquid-liquid extraction by adding 4 mL of ethyl acetate and vortexing. Repeat the extraction.
-
Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS analysis (e.g., methanol/water).
2. LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 reverse-phase column with a gradient elution.
- Mobile Phase A: 5 mM ammonium acetate in water
- Mobile Phase B: Acetonitrile
- Gradient: A suitable gradient to separate BHT from other matrix components.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM).
- MRM Transition for BHT: Monitor the transition from the deprotonated molecule [M-H]⁻ to a characteristic product ion.
- MRM Transition for BHT-d21: Monitor the corresponding transition for the deuterated internal standard.
3. Quantification:
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Calculate the peak area ratio of the analyte (BHT) to the internal standard (BHT-d21).
-
Determine the concentration of BHT in the unknown samples by comparing their peak area ratios to a calibration curve prepared with known concentrations of BHT and a constant concentration of BHT-d21.
Role in Studying Ferroptosis
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[7] Butylated hydroxytoluene, as a potent lipophilic antioxidant, has been shown to inhibit ferroptosis by scavenging lipid peroxyl radicals and preventing the propagation of lipid peroxidation.[2] BHT-d21 can be used as a tool in these studies to accurately quantify the uptake and metabolism of BHT in cellular models of ferroptosis.
Signaling Pathway of Ferroptosis Inhibition by BHT
The following diagram illustrates the mechanism by which BHT inhibits ferroptosis.
Conclusion
Butylated Hydroxytoluene-d21 is an invaluable tool for researchers in the fields of analytical chemistry, drug metabolism, and cell biology. Its primary application as an internal standard in mass spectrometry allows for highly accurate and precise quantification of BHT in complex biological matrices. Furthermore, its use in studying the mechanism of ferroptosis provides insights into this critical cell death pathway. The detailed protocols and data presented in this guide are intended to facilitate the effective use of BHT-d21 in a variety of research and development settings.
References
- 1. Butylated hydroxytoluene-d21|lookchem [lookchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Butylated Hydroxytoluene CAS#: 128-37-0 [m.chemicalbook.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. What is Butylated hydroxytoluene(BHT)?_Chemicalbook [chemicalbook.com]
- 6. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
